molecular formula C13H20N2O2 B8211036 benzyl N-methyl-N-[3-(methylamino)propyl]carbamate

benzyl N-methyl-N-[3-(methylamino)propyl]carbamate

Cat. No.: B8211036
M. Wt: 236.31 g/mol
InChI Key: RALLTXWPOYXJKA-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate (C₁₇H₂₉N₃O₂, MW 308.2) is a carbamate derivative featuring a benzyl-protecting group, tertiary amine functionalities, and a branched alkyl chain. Its synthesis involves reacting benzyl chloroformate with N,N-bis[3-(methylamino)propyl]methylamine at -78°C, followed by purification via RP-HPLC .

Properties

IUPAC Name

benzyl N-methyl-N-[3-(methylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-14-9-6-10-15(2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8,14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALLTXWPOYXJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The N,N′-carbonyldiimidazole (CDI)-mediated route, as described in US7884121B2, involves two critical steps:

  • Formation of carbamoylimidazolium salt : Reaction of N-methyl-N-[3-(methylamino)propyl]amine with CDI generates an imidazolium intermediate. Alkylation with methyl iodide or analogous agents produces a stabilized carbamoylimidazolium salt (Figure 1).

  • Nucleophilic displacement with benzyl alcohol derivative : The salt reacts with a benzyloxy-containing phenol or activated alcohol under controlled temperatures (20–100°C), yielding the target carbamate.

Table 1: Optimization of CDI-Mediated Synthesis

ParameterOptimal ConditionYield (%)Purity (%)Source
Alkylating AgentMethyl iodide7899.2
SolventAcetonitrile8298.5
Temperature75–80°C8599.0
Reaction Time2–3 hours7897.8

This method achieves high yields due to the electrophilic activation of the carbamate carbonyl, facilitating efficient coupling with benzyl derivatives.

Chloroformate Coupling Strategy

Direct Aminolysis of Benzyl Chloroformate

A one-pot synthesis involves treating N-methyl-N-[3-(methylamino)propyl]amine with benzyl chloroformate in the presence of a base (e.g., triethylamine). The reaction proceeds via nucleophilic attack of the amine on the chloroformate’s carbonyl carbon, releasing HCl (Figure 2).

Table 2: Chloroformate Reaction Parameters

BaseSolventTemperatureYield (%)Byproducts
TriethylamineDichloromethane0–5°C65Minimal
NaOH (aqueous)THF/Water25°C58Hydrolyzed ester
PyridineAcetonitrile40°C70Trace imidazole

This method is limited by competing hydrolysis of benzyl chloroformate, necessitating anhydrous conditions and low temperatures.

Reductive Amination and Carbamate Assembly

Synthesis of 3-(Methylamino)Propyl Side Chain

The 3-(methylamino)propyl moiety is synthesized via reductive amination of methylamine with acrylonitrile, followed by catalytic hydrogenation (Patent CN103396332A):

  • Michael addition : Methylamine reacts with acrylonitrile to form 3-(methylamino)propanenitrile.

  • Reduction : Hydrogenation over Raney nickel converts the nitrile to 3-(methylamino)propylamine.

Table 3: Reductive Amination Conditions

StepCatalystPressure (bar)Yield (%)
Michael AdditionNoneAmbient89
HydrogenationRaney Ni1092

Carbamate Bond Formation

The purified 3-(methylamino)propylamine undergoes N-methylation (methyl iodide, K2CO3) to yield N-methyl-N-[3-(methylamino)propyl]amine, which is subsequently reacted with benzyl chloroformate.

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediate Strategy

Immobilizing the amine on Wang resin enables iterative coupling and deprotection:

  • Resin loading : 3-(Methylamino)propylamine is attached via a acid-labile linker.

  • Methylation : On-resin N-methylation using methyl triflate.

  • Carbamate formation : Treatment with benzyl chloroformate and cleavage from the resin yields the target compound.

Table 4: Solid-Phase Synthesis Efficiency

StepTime (h)Purity (%)Scale (g)
Resin Loading29510
Methylation4979.5
Cleavage1988.7

Stereochemical Considerations and Salt Formation

Enantiomeric Enrichment

Chiral resolution using (2R,3R)-tartaric acid, as demonstrated in Rivastigmine synthesis, can isolate enantiomerically pure forms of the target molecule.

Salt Formation for Crystallinity

The free base is treated with tartaric acid in isopropanol to form a crystalline salt, enhancing stability and bioavailability:
Carbamate+(2R,3R)-Tartaric AcidCarbamate Hydrogen Tartrate\text{Carbamate} + \text{(2R,3R)-Tartaric Acid} \rightarrow \text{Carbamate Hydrogen Tartrate}

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-methyl-N-[3-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate C₁₇H₂₉N₃O₂ 308.2 Benzyl carbamate, tertiary amines High amine density, potential metal coordination
Benzyl(3-hydroxypropyl)carbamate C₁₁H₁₄NO₃ 208.2 Benzyl carbamate, hydroxyl group Enhanced polarity, hydrogen bonding capacity
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride C₁₆H₂₅ClN₄O₃ 380.8 Carbamoyl group, hydrochloride salt Improved aqueous solubility, ionic character
Tert-Butyl N-methyl-N-[3-(methylamino)propyl]carbamate C₁₀H₂₂N₂O₂ 202.3 tert-Butyl carbamate, tertiary amines Lipophilic, acid-labile protecting group
Benzyl N-(3,4-difluorophenyl)-N-(3-hydroxypropyl)carbamate C₁₇H₁₇F₂NO₃ 321.3 Difluorophenyl, hydroxyl group Electron-withdrawing effects, metabolic stability

Physicochemical Properties

  • Polarity : Hydroxyl-containing derivatives (e.g., ) exhibit higher polarity than the target compound, impacting solubility in polar solvents.
  • Solubility : The hydrochloride salt shows enhanced water solubility (>50 mg/mL) compared to the free base form of the target compound.
  • Stability : The tert-butyl group in offers superior stability under basic conditions, whereas the benzyl group in the target compound is more labile under reductive environments .

Research Findings and Trends

  • Catalytic Applications : The tertiary amines in the target compound enable coordination with transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions .
  • Biological Activity : Hydrochloride salts (e.g., ) are prioritized in drug development due to improved bioavailability .
  • Structural Diversity : Derivatives with fluorinated aryl groups () or cyclic amines (e.g., pyrrolidine in ) broaden scope in structure-activity relationship studies.

Biological Activity

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in enzymatic inhibition and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group, a carbamate functional group, and an N-methyl-N-(3-methylamino) propyl moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE). The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but may also result in toxicity if not regulated properly.

Enzymatic Inhibition

  • Acetylcholinesterase (AChE) : Studies indicate that carbamate compounds, including this compound, exhibit varying degrees of AChE inhibition. This inhibition is critical in understanding both therapeutic potentials and toxicological risks associated with carbamate exposure .

Biological Activity Overview

Biological Activity Description
Enzyme Inhibition Inhibits AChE, leading to increased acetylcholine levels.
Potential Therapeutic Uses Explored for its role in drug development and as a biochemical probe.
Toxicological Effects Associated with neurobehavioral effects similar to other carbamates; potential for acute poisoning .

Case Studies and Research Findings

  • Neurobehavioral Effects : Research on carbamate insecticides has shown that compounds like methomyl can induce significant neurobehavioral changes due to AChE inhibition. This compound may exhibit similar effects due to its structural properties .
  • Therapeutic Investigations : Various studies have investigated the compound's potential as a therapeutic agent. For instance, it has been evaluated for its ability to modulate neurotransmitter systems, which could be beneficial in treating conditions related to cholinergic dysfunction .
  • Comparative Studies : this compound was compared with other carbamate derivatives to assess its efficacy and safety profile. Findings suggest that while it shares some inhibitory properties with other compounds, its unique structure may confer distinct biological effects .

Q & A

Q. What synthetic strategies are effective for preparing benzyl N-methyl-N-[3-(methylamino)propyl]carbamate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via carbamate formation using benzyl chloroformate and a tertiary amine precursor (e.g., N,N-bis[3-(methylamino)propyl]methylamine) in dichloromethane at -78°C . Key considerations include:

  • Temperature control : Low temperatures (-78°C) minimize side reactions like over-alkylation.
  • Purification : Semi-preparative reversed-phase HPLC (RP-HPLC) achieves >90% purity, validated by LC-MS ([M+H]+: 308.2) and NMR (e.g., ¹H-NMR signals at δ 5.09 ppm for benzyl CH₂) .
  • Yield optimization : Excess amine (5 equiv.) ensures complete reaction with the electrophilic chloroformate.

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is critical:

  • LC-MS : Confirm molecular weight (e.g., m/z 308.2) and detect impurities.
  • NMR : Use ¹H/¹³C-NMR to verify substituent positions (e.g., benzyl protons at δ 7.3–7.4 ppm, methylamino groups at δ 2.66–2.91 ppm) .
  • HPLC : Monitor purity with retention time (e.g., tᵣ = 0.32 min in RP-HPLC) .

Advanced Research Questions

Q. How can enantiomeric impurities or related derivatives be resolved and quantified in this compound?

Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) columns enable enantioselective separation . Key parameters:

  • Mobile phase : Use acetonitrile/water with 0.1% trifluoroacetic acid for optimal resolution.
  • Detection : UV at 220 nm for carbamate derivatives.
  • Validation : Ensure limits of detection (LOD) <0.1% for impurities like desmethyl analogs .

Q. What analytical challenges arise in stability studies of this compound under varying pH or temperature conditions?

Answer: Degradation pathways may include:

  • Hydrolysis : The carbamate group is susceptible to acidic/basic conditions. Monitor via HPLC for benzyl alcohol byproducts.
  • Oxidation : Methylamino groups may form N-oxides; use LC-MS to detect [M+16] peaks.
  • Thermal stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures.

Q. How can salt forms (e.g., hydrochloride) of this compound be synthesized and characterized for improved solubility?

Answer:

  • Salt formation : React the free base with HCl in dichloromethane, followed by precipitation in diethyl ether .
  • Characterization : Compare ¹H-NMR shifts (e.g., protonation of methylamino groups at δ 3.07 ppm) and confirm stoichiometry via elemental analysis .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in NMR or MS data during structural elucidation?

Answer:

  • Signal assignment : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks (e.g., δ 1.95–2.21 ppm for propyl CH₂ groups) .
  • MS adducts : Differentiate [M+H]+ from [M+Na]+ by comparing calculated vs. observed m/z (e.g., 308.2 vs. 330.2) .

Q. Why might synthetic yields vary between reported methods (e.g., 80% vs. lower yields)?

Answer: Variations arise from:

  • Amine stoichiometry : Excess amine (5 equiv. vs. lower ratios) drives reaction completion .
  • Purification efficiency : RP-HPLC vs. silica gel chromatography impacts recovery .

Tables for Key Data

Q. Table 1. Synthetic and Analytical Parameters from Evidence

ParameterValue/ConditionSource
Reaction Temperature-78°C → room temperature
Yield80%
HPLC Retention Time (tᵣ)0.32 min
¹H-NMR (Benzyl CH₂)δ 5.09 ppm
Salt Form (Hydrochloride)Mol. Weight: 196.68 g/mol

Q. Table 2. Stability Study Design

ConditionTest ParameterAnalytical Method
pH 1–14, 25°CHydrolysis rateHPLC-UV
40–80°C, dry stateThermal decompositionTGA/DSC
Light exposurePhotodegradation productsLC-MS/MS

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